molecular formula C11H12ClN3 B2784256 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine CAS No. 957490-92-5

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine

Cat. No.: B2784256
CAS No.: 957490-92-5
M. Wt: 221.69
InChI Key: XUAZPTUZVDPOEK-UHFFFAOYSA-N
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Description

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenylmethanamine moiety

Properties

IUPAC Name

[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAZPTUZVDPOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols[][2].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide[][2].

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used[][2].

Mechanism of Action

The mechanism of action of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanamine
  • 1-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
  • 1-{4-[(4-ethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine

Comparison: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s stability and alter its electronic properties compared to its bromo, methyl, or ethyl analogs .

Biological Activity

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine, with CAS No. 957490-92-5, is an organic compound notable for its pyrazole ring and potential biological activities. This compound has garnered attention in medicinal chemistry and related fields due to its structural characteristics that suggest various therapeutic applications.

Molecular Formula : C11H13ClN2
Molecular Weight : 220.69 g/mol
IUPAC Name : this compound

The compound features a chlorinated pyrazole moiety, which is known to influence its biological interactions and stability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone.
  • Chloromethylation : Using chloromethyl methyl ether to introduce the chloromethyl group.
  • Coupling with Phenylmethanamine : Under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. Compounds containing the pyrazole structure have been shown to inhibit growth in various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.01
HepG2 (Liver)0.39
NCI-H460 (Lung)0.30
A549 (Lung)26

These findings suggest that derivatives of this compound may serve as effective agents in cancer therapy, particularly against breast and lung cancers.

Anti-inflammatory Properties

In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. Pyrazole derivatives have been explored for their ability to inhibit pro-inflammatory cytokines and pathways, indicating a broader therapeutic potential .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity :
    • A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, showing significant cytotoxic effects.
    • The study reported that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against MCF7 and NCI-H460 cell lines .
  • Mechanistic Studies :
    • Research indicated that the mechanism of action involved inhibition of key kinases involved in cancer cell proliferation, such as Aurora-A kinase, which is critical for mitotic processes .

Comparison with Similar Compounds

Comparative studies have shown that the presence of the chloro group in this compound enhances its reactivity and stability compared to other halogenated pyrazoles:

Compound IC50 (µM) Comments
1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanamineHigherLess stable due to bromine
1-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamineLowerIncreased lipophilicity

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